molecular formula C7H5Br2NO B372492 4-Amino-3,5-dibromobenzaldehyde CAS No. 42460-62-8

4-Amino-3,5-dibromobenzaldehyde

Cat. No.: B372492
CAS No.: 42460-62-8
M. Wt: 278.93g/mol
InChI Key: QHFGYJWGASPRHW-UHFFFAOYSA-N
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Description

Significance of Brominated Aminobenzaldehydes in Organic Synthesis

Brominated aminobenzaldehydes are valuable precursors in organic synthesis due to the presence of multiple reactive sites. The amino group acts as a ring-activating, electron-donating group, while the aldehyde and bromine substituents are electron-withdrawing. This electronic interplay influences the reactivity of the aromatic ring. The bromine atoms, in particular, serve as key functional groups for introducing further molecular diversity through cross-coupling reactions. researchgate.net This class of compounds is instrumental in the synthesis of a wide range of biologically active molecules and functional materials. researchgate.netsunankalijaga.org The use of bromine and bromo-organic compounds is a cornerstone of many synthetic strategies, allowing for transformations such as cohalogenation, oxidation, and cyclization. nih.gov

Contextualizing 4-Amino-3,5-dibromobenzaldehyde within Substituted Benzaldehyde (B42025) Chemistry

Substituted benzaldehydes are a fundamental class of compounds in organic chemistry, serving as building blocks for numerous products, including pharmaceuticals and fragrances. wisdomlib.orggoogle.com this compound is a specific example within this class, distinguished by its particular substitution pattern. ontosight.ai The arrangement of the amino, dibromo, and aldehyde groups on the benzene (B151609) ring imparts specific chemical and physical properties, such as its reactivity and solubility, which are crucial for its applications. ontosight.ai The aldehyde group can readily undergo reactions to form Schiff bases, while the bromine atoms can participate in nucleophilic aromatic substitution reactions. wisdomlib.org The reactivity of the compound is modulated by the electron-donating amino group, which activates the ring towards substitution.

Overview of Research Trajectories for this compound

Current research on this compound highlights its role as a versatile intermediate in the synthesis of various organic compounds. It is frequently used as a starting material for the synthesis of more complex molecules, including those with potential pharmaceutical applications. ontosight.ai

One significant area of research involves its use in the synthesis of quinoline (B57606) derivatives. For instance, it can be condensed with various aromatic acetophenones to form chalcones, which are then cyclized to produce substituted quinolines. amazonaws.com These quinoline derivatives have been investigated for their potential antimicrobial activities. amazonaws.com

Another research avenue explores its reaction with indoles. Depending on the reaction conditions and the indole (B1671886) substrate, this can lead to either indole ring-opening or annulation, providing a pathway to complex heterocyclic systems like neocryptolepine (B1663133) derivatives. rsc.org The compound has also been utilized in the synthesis of novel chiral molecules by condensation with chiral amino esters to form Schiff bases, which are subsequently reduced. ijpsr.com These resulting molecules have been explored for their potential as drug candidates. ijpsr.com

Furthermore, this compound is noted as an impurity in the synthesis of Ambroxol, a mucolytic agent, highlighting its relevance in pharmaceutical process chemistry. veeprho.com The diverse reactions and applications of this compound underscore its importance as a key building block in modern organic and medicinal chemistry.

Data Tables

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₇H₅Br₂NO
Molecular Weight 278.93 g/mol
CAS Number 42460-62-8
Appearance Light yellow to yellow crystalline powder
Canonical SMILES C1=C(C=C(C(=C1Br)N)Br)C=O
InChIKey QHFGYJWGASPRHW-UHFFFAOYSA-N

Source: PubChem CID 817210 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3,5-dibromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFGYJWGASPRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Preparation Methodologies for 4 Amino 3,5 Dibromobenzaldehyde

Precursor-Based Synthesis Routes

The preparation of 4-amino-3,5-dibromobenzaldehyde predominantly relies on two key precursor-based strategies: the reduction of a corresponding nitro-substituted benzaldehyde (B42025) and the direct bromination of an amino-substituted benzaldehyde. These methods offer distinct advantages and are chosen based on factors such as starting material availability, desired purity, and scalability.

Reduction of Nitrobenzaldehyde Derivatives

A common and effective approach to introduce the amino group is through the reduction of the nitro group in a 3,5-dibromo-4-nitrobenzaldehyde precursor. This transformation can be accomplished using various reducing agents and catalytic systems, each with its own set of reaction conditions and efficiencies. The reduction of nitro compounds is a fundamental process for producing primary amines like aniline (B41778) and its derivatives. sioc-journal.cn

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its efficiency and the generation of clean products. sioc-journal.cn

Palladium-on-Charcoal (Pd/C): This is a preferred catalyst for many nitro reductions, effectively converting both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com In a typical procedure, the nitroaromatic compound is subjected to hydrogen gas in the presence of a Pd/C catalyst. google.com This method is known for its high conversion rates. One potential drawback is the catalyst's reactivity with other functional groups that may be present in the substrate. commonorganicchemistry.com

Skeletal Nickel (Raney Nickel): Raney nickel is another effective catalyst for the hydrogenation of nitro groups. commonorganicchemistry.com It is often chosen as an alternative to Pd/C, particularly when the substrate contains aromatic halides (I, Br, Cl), as it can help avoid dehalogenation. commonorganicchemistry.com The reaction is typically carried out under hydrogen pressure at elevated temperatures. google.com

CatalystTypical ConditionsAdvantagesPotential Issues
Palladium-on-Charcoal (Pd/C) Hydrogen gas (0.3–0.7 MPa), 40–90°C google.comHigh conversion (>99%) May reduce other functional groups commonorganicchemistry.com
Skeletal Nickel (Raney Nickel) Hydrogen gas (0.3–0.7 MPa), 40–90°C google.comAvoids dehalogenation of aromatic halides commonorganicchemistry.comPyrophoric nature requires careful handling uctm.edu

The use of iron powder in an acidic medium, such as glacial acetic acid, provides a classic and cost-effective method for the reduction of nitroarenes. commonorganicchemistry.com This system is considered a mild reduction method. commonorganicchemistry.com The reaction typically involves heating the nitro compound with iron powder and glacial acetic acid, sometimes with the addition of a catalytic amount of a strong acid like hydrochloric acid to initiate the reaction. patsnap.com This method has been reported to achieve high yields, often exceeding 90%, with high product purity. A significant drawback is the formation of iron sludge as a byproduct, which requires proper disposal.

Sodium sulfide (B99878) (Na₂S) offers an alternative reduction method, particularly for substrates that are not compatible with catalytic hydrogenation or acidic conditions. commonorganicchemistry.comsioc-journal.cn This reagent can sometimes selectively reduce one nitro group in a molecule with multiple nitro groups and generally does not reduce aliphatic nitro groups. commonorganicchemistry.com The reaction is typically carried out by stirring the nitro compound with sodium sulfide in a solvent mixture, such as ethanol (B145695) and water, at room temperature or with heating. commonorganicchemistry.comgoogle.com This method is advantageous due to its low cost and less stringent equipment requirements compared to catalytic hydrogenation. google.com

Bromination of Aminobenzaldehyde Analogues

An alternative synthetic strategy involves the direct bromination of an aminobenzaldehyde precursor. This approach introduces the bromine atoms onto a pre-existing amino-substituted aromatic ring.

Direct bromination of 4-aminobenzaldehyde (B1209532) can be employed to synthesize this compound. This electrophilic aromatic substitution reaction is facilitated by the activating effect of the amino group. The reaction typically involves treating the aminobenzaldehyde with a brominating agent, such as liquid bromine. The conditions must be carefully controlled to achieve the desired dibromination and avoid the formation of polybrominated byproducts.

In-situ Bromine Generation (e.g., Hydrogen Peroxide/Hydrobromic Acid Systems)

A prominent method for the synthesis of this compound and its isomers involves the in-situ generation of bromine. This approach is considered advantageous as it mitigates the risks associated with handling highly corrosive and hazardous liquid bromine. google.com

One common system utilizes hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr). google.com In this process, H₂O₂ oxidizes HBr to generate bromine directly within the reaction mixture. google.comgoogle.com This reactive bromine then participates in the electrophilic aromatic substitution of the starting material. For the synthesis of the related compound, 2-amino-3,5-dibromobenzaldehyde (B195418), a precursor such as o-nitrobenzaldehyde is first reduced to o-aminobenzaldehyde. google.comguidechem.com The resulting intermediate is then treated with a mixture of HBr and H₂O₂. google.com The reaction is typically performed at low temperatures, often between 0 and 10°C, to control the exothermic nature of the bromination and minimize side reactions. The use of H₂O₂/HBr system is also noted for its application in the oxidation and bromination of other organic substrates, such as secondary alcohols and ketones. rsc.orgrsc.orgnih.gov

The reaction progress is often monitored using techniques like High-Performance Liquid Chromatography (HPLC). google.com Upon completion, the pH of the mixture is adjusted to between 6.0 and 8.5 using a base, such as a 10% sodium carbonate solution, to precipitate the crude product, which is then collected by filtration. google.com This method has been reported to produce high-purity 2-amino-3,5-dibromobenzaldehyde with yields ranging from 86.6% to 99%. google.com

Table 1: In-situ Bromine Generation for Synthesis of 2-Amino-3,5-dibromobenzaldehyde
Starting MaterialBrominating SystemKey StepsTemperature (°C)Yield (%)Purity (%)
o-NitrobenzaldehydeH₂O₂/HBr1. Catalytic hydrogenation to o-aminobenzaldehyde2. In-situ bromination0-1086.6 - 99>99
Brominating Agent-Assisted Protocols (e.g., Tribromo-N-methyl-N-butylimidazole)

Alternative bromination protocols utilize specific brominating agents to enhance selectivity and yield. One such agent is Tribromo-N-methyl-N-butylimidazole. This stabilized brominating agent is noted for minimizing side reactions and is recyclable, which can be advantageous for industrial-scale production.

In a patented two-step process for synthesizing a related compound, 3,5-dibromo-2-methylaniline, methyl 2-aminobenzoate (B8764639) is treated with Tribromo-N-methyl-N-butylimidazole. This reaction is conducted at a controlled temperature of 60 ± 2°C for 2.5–3.5 hours and achieves a yield of 75–81.6%. While this example illustrates the synthesis of a different isomer, the principle of using a stabilized brominating agent to control regioselectivity and improve yield is a relevant strategy in the synthesis of halogenated aromatic compounds. Other brominating agents like N-bromosuccinimide (NBS) are also commonly used for the bromination of activated aromatic compounds. researchgate.net

Table 2: Brominating Agent-Assisted Synthesis of a 3,5-Dibromo-2-methylaniline Intermediate
SubstrateBrominating AgentSolventTemperature (°C)Time (hours)Yield (%)
Methyl 2-aminobenzoateTribromo-N-methyl-N-butylimidazoleSelf-solvent60 ± 22.5–3.575–81.6

Conversion from Halogenated Aromatic Carbohydrazide (B1668358) Derivatives

Another synthetic route to aldehydes involves the conversion of carbohydrazide derivatives.

Carbohydrazide derivatives can undergo hydrolysis under basic conditions to form intermediates that can subsequently decarbonylate to yield aldehydes. A patented method for synthesizing 2-amino-3,5-dibromobenzaldehyde, an isomer of the target compound, involves the reaction of benzhydrazides with carbonate and hydroxide (B78521) in mixed solvents such as glycols, alcohols, and water. This reaction is carried out at temperatures ranging from 60–90°C for 1–15 hours. This pathway highlights the lability of the carbohydrazide group under basic, high-temperature conditions, leading to the formation of the aldehyde.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficiency and success of synthesizing this compound and its isomers are highly dependent on the careful optimization of reaction conditions. Key parameters include temperature, solvent, and the choice and amount of catalyst.

Temperature and Solvent Regimes

Temperature control is a critical factor in the synthesis of halogenated benzaldehydes. In bromination reactions, particularly those involving elemental bromine or in-situ generated bromine, low temperatures are often employed to manage the exothermic nature of the reaction and to prevent over-bromination or other side reactions. For instance, in the synthesis of 2-amino-3,5-dibromobenzaldehyde, the bromination step is typically conducted at temperatures between 0 and 10°C. However, the initial reduction of the nitro group to an amine may require elevated temperatures, such as refluxing at 95–105°C.

The choice of solvent also plays a significant role. Polar solvents like ethanol are often used to facilitate the dissolution of reactants and intermediates. ajgreenchem.comajgreenchem.com In some procedures, a mixture of solvents, such as ethanol and water, is used to optimize solubility and reaction rates. The use of n-butanol has been reported in microwave-assisted syntheses, with reactions carried out at temperatures as high as 200-270°C. nih.gov For purification, solvents like acetone (B3395972) or chloroform (B151607) are used for recrystallization to achieve high purity of the final product.

Table 3: Impact of Temperature and Solvent on Synthesis Steps
Reaction StepTemperature Range (°C)Solvent(s)Purpose
Nitro Group Reduction95–105Ethanol/WaterDrive reaction to completion
Bromination0–10Ethanol/WaterControl exothermicity, minimize side reactions
Microwave Synthesis200–270n-ButanolAccelerate reaction
RecrystallizationVariesAcetone, ChloroformProduct purification

Catalyst Selection and Loading

Catalysts are frequently employed to enhance the rate and selectivity of the reactions involved in the synthesis of this compound and its isomers. In the reduction of a nitro group precursor, metal catalysts such as palladium on carbon (Pd/C) or skeletal nickel are utilized. google.com The catalyst loading is typically in the range of 3–6 wt% relative to the substrate.

For bromination reactions, Lewis acids like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) can be used to increase the electrophilicity of the brominating agent. However, the choice of catalyst requires careful consideration as it can also influence the selectivity of the reaction. For example, FeCl₃ may enhance the reaction rate but could potentially reduce selectivity, while AlCl₃ might offer better control at the cost of longer reaction times. In some protocols, iron powder itself can act as a catalyst for bromination. Acidic catalysts, such as glacial acetic acid or hydrochloric acid, are also used, particularly in the reduction step with iron powder and in condensation reactions of carbohydrazide derivatives. ajgreenchem.comajgreenchem.com

Table 4: Catalysts Used in the Synthesis of Halogenated Benzaldehydes
Reaction StepCatalystCatalyst LoadingFunction
Nitro Group Reduction5% Pd/C, Skeletal Nickel3–6 wt%Catalyze hydrogenation
BrominationFeCl₃, AlCl₃VariesEnhance electrophilicity of bromine
Reduction with IronGlacial Acetic Acid, HClCatalytic amountActivate iron powder
Carbohydrazide CondensationGlacial Acetic AcidCatalytic amountImprove electrophilicity of carbonyl groups

Reaction Time and Monitoring Protocols

Detailed reaction times and specific monitoring protocols for the direct synthesis of this compound are not extensively described in publicly available scientific literature. However, information on related compounds provides analogous methodologies. For instance, the synthesis of chalcones from the isomeric 2-amino-3,5-dibromobenzaldehyde involves stirring the reaction mixture for 24 hours at room temperature, with the reaction's progress monitored by Thin Layer Chromatography (TLC). amazonaws.com Another procedure involving the reaction of 2-amino-3,5-dibromobenzaldehyde with an amino ester hydrochloride was maintained at reflux for 4 hours, with completion monitored by TLC. ijpsr.com For industrial preparations of the 2-amino isomer, High-Performance Liquid Chromatography (HPLC) is employed to confirm the completion of reaction steps, such as a 90-minute hydrogenation period.

It is plausible that the synthesis of this compound would similarly rely on chromatographic monitoring (TLC or HPLC) to determine the point of full conversion of starting materials, with reaction times being highly dependent on the specific synthetic route employed.

Isolation and Purification Techniques for High-Purity this compound

Achieving high purity is critical for the utility of chemical intermediates. The following sections outline purification techniques that are either directly mentioned for related compounds or are standard laboratory practices applicable to a compound with the structure of this compound.

Crystallization from Organic Solvents

Crystallization is a primary method for purifying solid organic compounds. For the related precursor, 4-Amino-3,5-dibromobenzene-1-carbohydrazide, purification is achieved through recrystallization from a solvent such as ethanol or methanol (B129727) to obtain the compound in high purity. The isomeric 2-Amino-3,5-dibromobenzaldehyde is often recrystallized from acetone or chloroform to achieve purity levels exceeding 99.9%. In other procedures, methanol is used as the crystallization solvent for related chalcone (B49325) derivatives. amazonaws.com

Based on these examples, suitable organic solvents for the crystallization of this compound would likely include short-chain alcohols (methanol, ethanol) or chlorinated solvents (chloroform), though the optimal solvent would need to be determined empirically.

Extraction and Work-up Procedures

Extraction and work-up are crucial steps to isolate the crude product from the reaction mixture before final purification. A patent for the related compound 4-dimethylamino-3,5-dibromobenzaldehyde mentions a work-up procedure involving extraction. google.com Standard work-up procedures for similar aromatic amines often involve quenching the reaction, followed by extraction with an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is then typically washed with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities, followed by a wash with brine, and finally dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is removed under reduced pressure. rsc.org

Chromatographic Purification Methods

When crystallization alone is insufficient to achieve the desired purity, chromatographic methods are employed.

Column Chromatography: Flash chromatography over silica (B1680970) gel or alumina (B75360) is a common technique. For derivatives of the 2-amino isomer, purification is carried out using silica gel with solvent systems like ethyl acetate/hexane. ijpsr.comrsc.org

High-Performance Liquid Chromatography (HPLC): For analytical purposes and purity verification of related precursors, reverse-phase HPLC with UV detection (e.g., at a wavelength of 254 nm) is used to quantify impurities. This technique is also critical in monitoring the industrial production of the 2-amino isomer.

It is expected that similar column chromatography or preparative HPLC methods would be effective for purifying this compound.

Considerations for Industrial Scale Synthesis of this compound

While no specific industrial-scale synthesis methods for this compound are documented, the processes for the 2-amino isomer and other related benzaldehydes offer insight into potential large-scale production considerations. google.com

A key development in the industrial synthesis of brominated aminobenzaldehydes is the move away from using elemental bromine, which is highly corrosive and hazardous. Modern patented processes utilize an in-situ generation of bromine from the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂). This approach reduces costs and improves safety, making it suitable for industrial production. google.com

Furthermore, catalytic hydrogenation using metal catalysts like palladium on carbon (Pd/C) or skeletal nickel is preferred over older methods that use iron powder, as it avoids the production of large amounts of iron sludge, thus minimizing environmental pollution. google.com For large-scale operations, automated reactors would be used for precise control over reaction parameters such as temperature, pressure, and reagent addition, thereby enhancing yield and purity while minimizing by-products.

Chemical Reactivity and Advanced Derivatization of 4 Amino 3,5 Dibromobenzaldehyde

Condensation Reactions and Schiff Base Formation

4-Amino-3,5-dibromobenzaldehyde is a versatile precursor in the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group). These are typically formed through the condensation reaction between a primary amine and an aldehyde. The reactivity of this compound in these reactions is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating nature of the amino group, which modulate the electrophilicity of the carbonyl carbon.

Reactions with Aliphatic Diamines for Tetradentate Ligands

The reaction of this compound with aliphatic diamines is a well-established method for synthesizing symmetrical tetradentate Schiff base ligands. nih.govresearchgate.net These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. The general reaction involves the condensation of two molecules of the aldehyde with one molecule of a diamine, such as ethylenediamine, propylenediamine, or other similar linkers.

This condensation typically proceeds by refluxing the reactants in an alcoholic solvent, often with an acid or base catalyst. The resulting Schiff base ligand possesses two imine (-C=N-) groups and two other donor atoms (in this case, the amino groups from the aldehyde precursor), creating a four-point chelation site (N4 donor set). The length and flexibility of the aliphatic diamine chain influence the steric and electronic properties of the resulting ligand and its subsequent metal complexes. For instance, tetradentate Schiff base ligands have been synthesized by reacting 2-amino-3,5-dibromobenzaldehyde (B195418) with various aliphatic diamines. nih.govresearchgate.net

Table 1: Examples of Tetradentate Schiff Base Ligands from this compound

Aliphatic Diamine Resulting Ligand Structure (Schematic) Donor Atoms
Ethylenediamine Aldehyde-N=CH-(CH2)2-CH=N-Aldehyde N, N, N', N'
1,3-Diaminopropane Aldehyde-N=CH-(CH2)3-CH=N-Aldehyde N, N, N', N'

Interactions with Amino Acid Derivatives

This compound can also undergo condensation reactions with amino acids or their derivatives, such as amino acid esters or amino alcohols, to form Schiff bases. These reactions are significant as they introduce chirality and additional functional groups (like carboxylates or hydroxyls) into the ligand structure, which can influence the coordination chemistry and biological activity of the resulting metal complexes.

For example, tridentate chiral Schiff bases have been synthesized by reacting 2-amino-3,5-dibromobenzaldehyde with amino alcohols like L-Valinol and L-Phenylalaninol. jocpr.com In these reactions, the aldehyde group of the benzaldehyde (B42025) condenses with the primary amino group of the amino alcohol. The resulting Schiff base ligand can then coordinate to a metal ion using the imine nitrogen, the hydroxyl oxygen, and the amino nitrogen from the original aldehyde, acting as a tridentate ligand. Similarly, reactions with simple amino acids like glycine (B1666218) can form Schiff bases where the carboxylate group can participate in metal coordination. scispace.comchemsociety.org.ngresearchgate.net The condensation is typically carried out in a suitable solvent, and the resulting Schiff base can be isolated or used in situ for the synthesis of metal complexes. scispace.com

Self-Condensation Processes

While the primary reactivity of this compound involves condensation with other primary amines, the potential for self-condensation exists, though it is less commonly exploited. This process would involve the amino group of one molecule reacting with the aldehyde group of another. Such reactions, particularly with aromatic aldehydes bearing amino groups, can lead to the formation of polymeric or macrocyclic structures under specific conditions, such as high temperatures or in the presence of certain catalysts. The resulting products would contain multiple azomethine linkages. However, detailed studies focusing specifically on the self-condensation of this compound are not extensively reported in the literature, with reactions with more nucleophilic amines being the preferred pathway.

Metal Complexation Chemistry

The Schiff bases derived from this compound are excellent ligands for a wide array of metal ions. The presence of the imine nitrogen, which is basic and has π-acceptor properties, along with other donor atoms, allows for the formation of stable chelate rings with metal centers. internationaljournalcorner.com

Synthesis and Coordination of Transition Metal Complexes

Schiff base ligands derived from this compound form stable complexes with a variety of transition metals. The synthesis of these complexes is generally achieved by reacting the pre-synthesized Schiff base ligand with a metal salt in a suitable solvent, or through a template reaction where the metal ion is present during the condensation of the aldehyde and amine.

Nickel(II): Tetradentate Schiff bases from 2-amino-3,5-dibromobenzaldehyde and aliphatic diamines have been used to synthesize Nickel(II) complexes. nih.govresearchgate.net These complexes often exhibit a square planar geometry, which is common for Ni(II) with tetradentate Schiff base ligands. researchgate.netresearchgate.netnih.gov

Oxovanadium(IV): Oxovanadium(IV) complexes with these tetradentate ligands have also been synthesized and characterized. nih.govresearchgate.net These complexes typically feature a square pyramidal geometry with the vanadyl oxygen in the apical position. journalajocs.com

Cobalt(II): Cobalt(II) can form complexes with Schiff base ligands, often resulting in tetrahedral or octahedral geometries depending on the specific ligand and reaction conditions. nih.govsphinxsai.comresearchgate.net

Copper(II): Copper(II) readily forms complexes with Schiff base ligands, which are known for their diverse coordination geometries, including square planar and distorted tetrahedral. nih.govrsc.orgnih.govresearchgate.net

Iron(III): Iron(III) complexes with related salicylaldehyde-based ligands have been reported, suggesting that Schiff bases from this compound could form stable, typically octahedral, complexes with Fe(III). mdpi.com

Molybdenum(IV), Ruthenium(III), and Dioxouranium(VI): While specific examples with this compound derived ligands are less common in the searched literature, these metal ions are known to form stable complexes with various Schiff base ligands, exhibiting diverse coordination numbers and geometries.

Table 2: Representative Metal Complexes with Schiff Bases Derived from this compound and Related Analogues

Metal Ion Ligand Type Typical Geometry
Nickel(II) Tetradentate Schiff Base Square Planar / Octahedral
Oxovanadium(IV) Tetradentate Schiff Base Square Pyramidal
Cobalt(II) Tetradentate/Tridentate Schiff Base Tetrahedral / Octahedral
Copper(II) Tetradentate/Tridentate Schiff Base Square Planar / Distorted Tetrahedral

Ligand Behavior and Chelation Modes

The Schiff bases derived from this compound exhibit versatile coordination behavior. The primary coordination site is the nitrogen atom of the azomethine group (-C=N-). nih.gov

Tetradentate Ligands: In the case of ligands formed with aliphatic diamines, the two imine nitrogens and the two amino nitrogens of the benzaldehyde rings coordinate to the metal center, creating a stable N4 coordination sphere. nih.govresearchgate.net This tetradentate chelation results in the formation of multiple chelate rings (typically two six-membered and one five- or six-membered ring, depending on the diamine), which enhances the thermodynamic stability of the complex (the chelate effect).

Tridentate Ligands: For ligands derived from amino alcohols, coordination typically involves the azomethine nitrogen, the hydroxyl oxygen, and the amino nitrogen, forming a tridentate N2O donor set. jocpr.com

Bidentate Ligands: In simpler Schiff bases, or under conditions where not all donor atoms can coordinate, the ligand might act in a bidentate fashion, for example, through the azomethine nitrogen and the amino nitrogen.

The coordination of the ligand to the metal ion is typically confirmed by spectroscopic methods. For instance, in the infrared (IR) spectrum, a shift in the ν(C=N) stretching frequency upon complexation indicates the involvement of the imine nitrogen in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.net The geometry of the complexes is elucidated using techniques such as UV-Vis spectroscopy, magnetic susceptibility measurements, and X-ray crystallography. mdpi.com

Nucleophilic Aromatic Substitution Reactions of Bromine Substituents

Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed efficiently, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. google.comchemistrysteps.com This positioning allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance. google.cominternationaljournalcorner.com

In the case of this compound, the potential for the bromine atoms to act as leaving groups in SNAr reactions is significantly diminished. The potent electron-donating nature of the amino group at the para-position increases the electron density of the aromatic ring, deactivating it towards nucleophilic attack. While the aldehyde group at the 1-position is electron-withdrawing, its meta-relationship to the bromine atoms does not provide the necessary resonance stabilization for the Meisenheimer intermediate that is crucial for the classical SNAr mechanism. Therefore, standard SNAr reactions on this compound are generally unfavorable under typical conditions.

Ring Annulation and Heterocyclic Synthesis

Ring annulation, the process of building a new ring onto a pre-existing molecular framework, is a powerful strategy in organic synthesis. This compound is a particularly useful substrate for constructing fused heterocyclic systems due to the ortho-relationship between its amino and aldehyde groups.

The Friedländer synthesis is a straightforward and widely used method for constructing quinoline (B57606) rings. acs.orgresearchgate.net The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound that possesses a reactive α-methylene group. researchgate.netmasterorganicchemistry.com this compound fits the structural requirement of a 2-aminoaryl aldehyde and can be used to produce highly substituted quinoline derivatives.

The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, iodine) or bases. acs.orgresearchgate.net Two primary mechanisms are proposed:

Aldol-first pathway : An initial aldol (B89426) condensation between the two carbonyl reactants is followed by cyclization via imine formation and subsequent dehydration to yield the aromatic quinoline ring. acs.org

Schiff base-first pathway : The reaction begins with the formation of a Schiff base between the amino group of the benzaldehyde and the carbonyl of the reaction partner, followed by an intramolecular aldol-type reaction and dehydration. acs.org

This reaction provides a versatile route to 6,8-dibromo-substituted quinolines, which are valuable scaffolds in medicinal chemistry.

The aldehyde functional group of this compound readily undergoes condensation reactions with hydrazine (B178648) or its substituted derivatives to form hydrazones. nih.gov These reactions involve the nucleophilic attack of the hydrazine nitrogen on the aldehyde carbon, followed by dehydration, resulting in a molecule containing the characteristic azomethine (-NHN=CH-) group. chemicalbook.com

The synthesis is typically achieved by heating the aldehyde and the corresponding hydrazine in a solvent such as ethanol (B145695). nih.gov The formation of these hydrazone derivatives is significant as it introduces a new reactive moiety that can be used for further synthetic transformations or to explore novel biological activities. chemicalbook.com

Derivative TypeReactantKey Bond FormedTypical Conditions
QuinolineKetone with α-methylene groupC-C and C-NAcid or base catalysis, heat
HydrazoneHydrazine or substituted hydrazineC=NEthanol, heat, optional acid catalyst

Reductive Transformations

The functional groups of this compound can be selectively reduced to yield important synthetic intermediates. Both the aldehyde and derived imine functionalities are susceptible to reduction under specific conditions.

The aldehyde group can be selectively reduced to a primary alcohol without affecting the aromatic bromine or amino substituents. This transformation yields (4-amino-3,5-dibromophenyl)methanol. A highly efficient method for this conversion involves the use of borohydride (B1222165) reagents. For instance, an analogous compound, 3,5-dibromo-2-aminobenzaldehyde, is reduced to the corresponding benzyl (B1604629) alcohol in 99.5% yield using potassium borohydride in ethanol at 20°C. chemicalbook.com This type of mild and selective reduction is a key step in the synthesis of more complex molecules where the hydroxymethyl group is required.

The reaction of this compound with primary amines results in the formation of an imine or Schiff base (C=N). This imine bond can then be readily reduced to a secondary amine, a process known as reductive amination. wikipedia.org This two-step, one-pot sequence is a powerful method for forming C-N bonds. masterorganicchemistry.com

A notable application of this reaction is in the synthesis of Ambroxol. In a synthetic route, an imine is formed from 2-amino-3,5-dibromobenzaldehyde, which is then reduced using sodium borohydride (NaBH₄). acs.org Sodium borohydride is a common and effective reagent for the reduction of imines to their corresponding amines. researchgate.net Other specialized reagents like sodium cyanoborohydride (NaBH₃CN) are also widely used because they can selectively reduce imines in the presence of unreacted aldehydes. masterorganicchemistry.com

TransformationFunctional Group TargetedReagent ExampleProduct Functional Group
Aldehyde ReductionAldehyde (-CHO)Potassium Borohydride (KBH₄)Primary Alcohol (-CH₂OH)
Imine ReductionImine (-CH=NR)Sodium Borohydride (NaBH₄)Secondary Amine (-CH₂-NHR)

An article on the spectroscopic and structural elucidation of this compound and its derivatives cannot be generated at this time.

Extensive research has revealed a significant lack of specific, verifiable spectroscopic and structural data for the chemical compound This compound in publicly accessible scientific literature and databases. The available information is almost exclusively for its isomer, 2-Amino-3,5-dibromobenzaldehyde , and its derivatives.

Fulfilling the request with data from the incorrect isomer would be scientifically inaccurate and would not meet the stringent requirements for content focusing solely on this compound. Without the necessary FT-IR, NMR, and Mass Spectrometry data, it is impossible to produce a thorough, informative, and scientifically accurate article with the detailed research findings and data tables as specified in the instructions.

Should you be interested in an article on the well-documented isomer, 2-Amino-3,5-dibromobenzaldehyde , the necessary data is available to construct a detailed spectroscopic analysis.

Spectroscopic and Structural Elucidation of 4 Amino 3,5 Dibromobenzaldehyde and Its Derivatives

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the precise determination of molecular weights and elemental compositions. In the analysis of 4-amino-3,5-dibromobenzaldehyde, ESI-MS confirms the molecular ion peaks and provides insights into fragmentation patterns, which is essential for structural verification. For instance, high-resolution mass spectrometry (HRMS) can confirm the molecular ion peak of this compound at an m/z of 276.8738, which corresponds to the calculated value for C₇H₅Br₂NO⁺. This technique is also invaluable for characterizing derivatives of this compound. For example, in the synthesis of Schiff base derivatives, ESI-MS is used to confirm the formation of the desired products by identifying their molecular ion peaks. ekb.egresearchgate.net The high accuracy of this method allows for the confident identification of compounds and the elucidation of reaction pathways. researchgate.net

Compound Molecular Formula Calculated m/z Observed m/z Reference
This compoundC₇H₅Br₂NO276.8738276.8738
6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-oneC₁₆H₇Br₂NO387.8967387.8971 mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a vital technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like amino acids, derivatization is necessary to increase their volatility for GC-MS analysis. sigmaaldrich.com In the context of this compound, GC-MS has been instrumental in identifying it as an oxidation product of the mucolytic drug bromhexine. biocrick.combiocompare.comchemicalbook.com The process involves separating the components of a mixture using gas chromatography and then detecting them with a mass spectrometer. The mass spectrometer provides detailed structural information, allowing for the definitive identification of the compounds. sigmaaldrich.com

Derivatization techniques are often employed to enhance the chromatographic properties of analytes. For example, silylation reagents can be used to derivatize polar functional groups, making the compounds more suitable for GC-MS analysis. sigmaaldrich.com The choice of derivatization reagent and analytical column is critical for achieving optimal separation and sensitivity. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound and its derivatives, UV-Vis spectra reveal characteristic absorption bands that can be attributed to specific electronic transitions.

For instance, Schiff base complexes derived from 2-amino-3,5-dibromobenzaldehyde (B195418) exhibit d-d transitions, with the specific wavelengths depending on the metal ion and the ligand geometry. The UV-Vis spectra of these complexes can help determine their coordination geometry, such as square planar or octahedral. ekb.eg The spectra of the free ligands typically show bands corresponding to π→π* and n→π* transitions. ekb.egekb.eg Upon complexation with a metal ion, these bands may shift, providing evidence of coordination. researchgate.net

Compound/Complex Transition Absorption Maximum (λmax, nm) Reference
Schiff Base Ligandπ→π209-262 ekb.eg
Schiff Base Ligandn→π295-329 ekb.eg
Schiff Base LigandCharge Transfer362-379 ekb.eg
Ni(II) Complexd-d~450
Co(II) Complex⁴T₁g(F)→⁴A₂g(F)695 ekb.eg
Co(II) Complex⁴T₁g(F)→⁴T₁g(P)520 ekb.eg
Ni(II) Complex³A₂g(F)→³T₁g(F)665 ekb.eg
Ni(II) Complex³A₂g(F)→³T₁g(P)530 ekb.eg
Cu(II) Complex²B₁g→²B₂g700-680 ekb.eg
Cu(II) Complex²B₁g→²E₁g520 ekb.eg

X-ray Crystallography for Solid-State Structure Determination

For example, in a study of a derivative of 2-amino-3,5-dibromobenzaldehyde, X-ray crystallography revealed the formation of a polycyclic bisanhydro trimer, elucidating the complex self-condensation reaction that had occurred. researchgate.net Similarly, the crystal structure of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, synthesized from 2-amino-3,5-dibromobenzaldehyde, was confirmed by single-crystal X-ray diffraction, revealing a monoclinic crystal system. mdpi.com

In the solid state, molecules of this compound and its derivatives are held together by a network of intermolecular interactions, including hydrogen bonds. The amino group is a hydrogen bond donor, while the aldehyde oxygen and bromine atoms can act as acceptors. nih.gov In the crystal structure of a hydrazone derived from 3,5-dibromobenzaldehyde (B114249), intermolecular N-H···O and C-H···O hydrogen bonds link the molecules into a three-dimensional network. scispace.com The study of these interactions is crucial for understanding the packing of molecules in the crystal lattice and can provide insights into the physical properties of the material. mdpi.com In some cases, intermolecular interactions such as C–H···π and π-π stacking also play a significant role in the crystal packing. mdpi.com

The two bromine atoms on the benzene (B151609) ring of this compound exert significant steric and electronic effects. These bulky substituents can influence the conformation of the molecule and its derivatives. X-ray crystallographic studies can precisely quantify these steric effects by revealing the bond angles and dihedral angles around the bromine-substituted carbon atoms. The steric hindrance created by the meta-substituted bromine atoms can affect the reactivity of the molecule, for example, by reducing the electrophilicity at the para position. This steric bulk is a key factor to consider in the design of new derivatives and in understanding their chemical behavior.

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this analysis is critical to confirm its molecular formula of C₇H₅Br₂NO. nih.govguidechem.com The theoretical elemental composition can be calculated from this formula and the atomic weights of its constituent elements. The experimentally determined values from elemental analysis should closely match these theoretical percentages to verify the purity and identity of the synthesized compound.

The molecular weight of this compound is approximately 278.93 g/mol . nih.govguidechem.com This value is a key parameter in the characterization of the compound.

Table 1: Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01784.0730.14
HydrogenH1.0155.051.81
BromineBr79.902159.8057.29
NitrogenN14.01114.015.02
OxygenO16.00116.005.74
Total 278.93 100.00

Note: The data in this table is calculated based on the molecular formula C₇H₅Br₂NO and standard atomic weights.

Thermal Analysis Techniques (e.g., Thermogravimetry) for Thermal Stability

Thermogravimetric analysis (TGA) is a widely employed thermal analysis technique to evaluate the thermal stability of materials. While specific TGA data for this compound is not extensively detailed in the provided search results, the thermal behavior of its derivatives, particularly Schiff bases, has been a subject of investigation. researchgate.netmwjscience.comresearchgate.net

Schiff bases are compounds formed by the condensation of a primary amine with an aldehyde or ketone. This compound serves as a precursor for the synthesis of various Schiff base ligands. jocpr.com Studies on the metal complexes of these Schiff bases, derived from 2-amino-3,5-dibromobenzaldehyde and aliphatic diamines, have utilized thermogravimetry to characterize their thermal stability. researchgate.net

Computational and Mechanistic Investigations of 4 Amino 3,5 Dibromobenzaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the structural and electronic properties of molecules. For 4-Amino-3,5-dibromobenzaldehyde and its derivatives, DFT calculations provide significant insights into their behavior at the molecular level. Hybrid density functional theory methods, such as B3LYP, are commonly employed for these investigations, often in conjunction with basis sets like 6-311+G(d,p) to ensure accurate modeling of electronic transitions and frontier molecular orbitals.

Geometric Optimization and Conformational Analysis

Geometric optimization is a fundamental step in computational chemistry, aimed at finding the most stable molecular structure by minimizing its energy. For this compound, DFT calculations, specifically using methods like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine its most stable conformation. researchgate.netresearchgate.net This process involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Conformational analysis further explores the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. For derivatives of this compound, such as Schiff bases, conformational searches can reveal multiple possible conformers. researchgate.net For instance, in a study of a nickel(II) complex derived from 2-amino-3,5-dibromobenzaldehyde (B195418), DFT calculations were used to identify the most stable molecular structure. researchgate.net The rigidity and conformational stability of related complex structures have also been investigated using DFT, highlighting the planarity and rigidity of the core structures. acs.org

The structural parameters obtained from these calculations can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For example, in a study of a nickel(II) complex with a thiosemicarbazone ligand derived from 2-amino-3,5-dibromobenzaldehyde, the optimized geometric parameters were found to be in good agreement with experimental data for a similar complex. researchgate.net

Table 1: Selected Optimized Geometric Parameters for a Ni(II) Complex of a Schiff Base Derived from 2-Amino-3,5-dibromobenzaldehyde

ParameterBond Length (Å) / Angle (°)
Ni-N11.868
Ni-N41.872
Ni-N21.933
Ni-S12.158
N1-Ni-N284.7
N1-Ni-N4178.6
N2-Ni-S1176.9
N4-Ni-S192.5

Source: researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. mwjscience.com

For this compound and its derivatives, DFT calculations are used to determine the HOMO and LUMO energies. researchgate.netekb.eg A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, making the molecule more prone to chemical reactions. mwjscience.com For example, in a study of a nickel(II) complex of a thiosemicarbazone derived from 2-amino-3,5-dibromobenzaldehyde, the HOMO-LUMO energy gap was calculated to be 1.98 eV, indicating its potential for high reactivity. researchgate.net

The distribution of the HOMO and LUMO orbitals provides further insight into the reactive sites of the molecule. In the aforementioned nickel complex, the HOMO was primarily localized on the thiosemicarbazone ligand, while the LUMO was distributed over the entire molecule. researchgate.net This information is valuable for predicting how the molecule will interact with other chemical species.

Table 2: Calculated HOMO, LUMO, and Energy Gap for a Ni(II) Complex of a Schiff Base Derived from 2-Amino-3,5-dibromobenzaldehyde

ParameterEnergy (eV)
E(HOMO)-5.62
E(LUMO)-3.64
Energy Gap (ΔE)1.98

Source: researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different potential values on the electron density surface, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

For derivatives of this compound, MEP analysis helps to identify the most likely sites for chemical reactions. In a study of a nickel(II) complex with a thiosemicarbazone ligand derived from 2-amino-3,5-dibromobenzaldehyde, the MEP map showed that the most negative potential was located around the sulfur atom, indicating it as a prime site for electrophilic attack. researchgate.net Conversely, the regions of positive potential highlight the areas susceptible to nucleophilic attack. This visual representation of charge distribution complements the insights gained from FMO analysis. researchgate.net

Global Reactivity Descriptors (e.g., Electronegativity, Hardness, Softness, Chemical Potential, Electrophilicity)

Global reactivity descriptors are quantum chemical parameters derived from the energies of the frontier molecular orbitals (HOMO and LUMO). These descriptors provide a quantitative measure of a molecule's reactivity and stability. mwjscience.commwjscience.com Key descriptors include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of a change in electron distribution.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are calculated using the following equations:

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Chemical Potential (μ) = -χ

Electrophilicity Index (ω) = μ² / (2η)

For a nickel(II) complex of a thiosemicarbazone derived from 2-amino-3,5-dibromobenzaldehyde, these global reactivity descriptors have been calculated to further characterize its chemical behavior. researchgate.net

Table 3: Global Reactivity Descriptors for a Ni(II) Complex of a Schiff Base Derived from 2-Amino-3,5-dibromobenzaldehyde

DescriptorValue (eV)
Ionization Potential (I)5.62
Electron Affinity (A)3.64
Electronegativity (χ)4.63
Chemical Hardness (η)0.99
Chemical Softness (S)0.51
Chemical Potential (μ)-4.63
Electrophilicity Index (ω)10.81

Source: researchgate.net

Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest due to their potential applications in optical devices. ajchem-a.com The NLO properties of a molecule are related to its hyperpolarizability (β). DFT calculations can be used to compute the first hyperpolarizability of a molecule to assess its NLO potential. researchgate.net

For a nickel(II) complex of a thiosemicarbazone derived from 2-amino-3,5-dibromobenzaldehyde, the calculated first hyperpolarizability (β₀) was found to be significantly higher than that of urea, a standard NLO material. researchgate.net This suggests that this complex has promising NLO properties. The high β₀ value is attributed to the intramolecular charge transfer within the molecule.

Table 4: Calculated First Hyperpolarizability of a Ni(II) Complex of a Schiff Base Derived from 2-Amino-3,5-dibromobenzaldehyde

MoleculeFirst Hyperpolarizability (β₀) (esu)
Ni(II) Complex1.99 x 10⁻²⁹
Urea0.37 x 10⁻³⁰

Source: researchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces.

Table 5: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of a Ni(II) Complex of a Schiff Base Derived from 2-Amino-3,5-dibromobenzaldehyde

InteractionContribution (%)
H···H42.1
C···H/H···C18.2
Br···H/H···Br16.5
N···H/H···N5.4
S···H/H···S4.1
Ni···H/H···Ni0.1
Other13.6

Source: researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.

Derivatives of this compound have been the subject of molecular docking studies to evaluate their potential as inhibitors of various viral and cellular protein targets.

HIV-Protease Inhibition:

Research has been conducted on chiral Schiff base ligands synthesized from 2-amino-3,5-dibromobenzaldehyde and amino acid derivatives to assess their potential as anti-HIV agents. jocpr.comresearchgate.net Molecular docking simulations of these compounds with HIV-1 protease (PDB ID: 1HVR) have shown that they fit within the catalytic binding site. jocpr.commdpi.com The interactions are often characterized by hydrogen bonds between the ligand and key amino acid residues in the active site, such as ASP25, which is crucial for the protease's function. jocpr.com The nitrogen and oxygen atoms within the functional groups of these chiral ligands act as important pharmacophores, facilitating these critical binding interactions. jocpr.com The docking results for some of these derivatives have indicated a strong potential to act as HIV protease inhibitors. jocpr.com

COVID-19 Targeted Proteins Inhibition:

In the search for therapeutics against COVID-19, novel di- and tridentate chiral molecules derived from the condensation of 2-amino-3,5-dibromobenzaldehyde with chiral amino esters have been designed and evaluated in silico. ijpsr.com These derivatives were docked against the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, a key enzyme in the viral replication cycle. ijpsr.com The studies aimed to predict their potency and compare it with existing drugs like Remdesivir. ijpsr.com Certain compounds, such as BNT-202006, BNT-202008, and BNT-202009, demonstrated lower (i.e., stronger) binding energies when docked with the target protein compared to the standards, suggesting they could be potential inhibitors. ijpsr.com

Table 1: Molecular Docking Results of this compound Derivatives against Viral Proteins

Compound/Derivative Type Target Protein Key Interacting Residues Predicted Binding Affinity/Score Reference
Chiral Schiff Base Ligands HIV-1 Protease ASP25 Not specified, but noted as potential inhibitors jocpr.com
BNT-202006, BNT-202008, BNT-202009 SARS-CoV-2 RdRp Not specified Minimum binding energy (higher inhibition) compared to Remdesivir ijpsr.com
Pyrazole (B372694) Derivatives Human Peroxiredoxin 5 THR44, PRO40 (π-alkyl interactions) Up to -5.61 kcal/mol semanticscholar.org

Other Protein Targets:

Derivatives of 2-amino-3,5-dibromobenzaldehyde have also been investigated for other therapeutic areas. For instance, pyrazole derivatives were synthesized and docked against human peroxiredoxin 5 and tyrosine kinase receptors to explore their anti-inflammatory potential. semanticscholar.org These studies revealed hydrophobic and π-alkyl interactions with amino acid residues like THR44 and PRO40. semanticscholar.org

Theoretical Prediction of Spectroscopic Data (NMR, IR)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound and its derivatives. These theoretical calculations can accurately forecast Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which aids in the structural characterization of newly synthesized compounds. researchgate.netnih.gov

In one study, a new nickel(II) complex was synthesized using 2-amino-3,5-dibromobenzaldehyde. nih.gov The researchers employed DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to optimize the molecular structure and calculate its vibrational frequencies. nih.govresearchgate.net The predicted IR and Raman wavenumbers were then compared with the experimental spectra, showing a good correlation and allowing for a detailed assignment of the vibrational modes based on the calculated potential energy distribution (PED). researchgate.netnih.gov

Similarly, for a derivative named trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol, theoretical IR spectra were generated using frequency calculations at the B2PLYP/def2-TZVP level. The results showed excellent agreement with experimental measurements, especially for the characteristic stretching vibration of the imine (C=N) bond. Theoretical calculations have also been used to predict ¹H and ¹³C NMR chemical shifts, which align well with experimental data. scispace.com

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Derivative of this compound

Spectroscopic Technique Experimental Value (cm⁻¹) Theoretical Method Predicted Value (cm⁻¹) Reference
Infrared (IR) Spectroscopy ~1661 (C=N stretch) B2PLYP/def2-TZVP Matches experimental
Infrared (IR) and Raman Spectroscopy Varies (full spectrum) DFT/B3LYP/6-311++G(d,p) Good correlation with experimental nih.govresearchgate.net

Reaction Mechanism Elucidation via Computational Methods

Understanding the step-by-step process of a chemical reaction is fundamental to optimizing conditions and expanding its applications. Computational chemistry provides a window into these reaction mechanisms, allowing for the study of transient intermediates and transition states that are often difficult to observe experimentally.

A combined computational and experimental study investigated the metal-free α-amination of secondary amines, such as pyrrolidine, with 2-amino-3,5-dibromobenzaldehyde. nih.gov Using DFT calculations (M06-2X functional with a 6-31+G(d,p) basis set), the study predicted a reaction pathway involving the formation of a hemiaminal, followed by the generation of azaquinone methide and azomethine ylide intermediates. nih.gov This computational model was subsequently supported by experimental evidence from deuterium (B1214612) labeling and trapping experiments, which confirmed that the C-H functionalization step is likely rate-determining. nih.gov

Computational methods have also been applied to elucidate the mechanism of the four-component synthesis of polyhydroquinolines, where 3,5-dibromobenzaldehyde (B114249) can be used as a reactant. rsc.org The proposed mechanism involves an initial Knoevenagel condensation between an aldehyde and ethyl acetoacetate, followed by a Michael addition with an enamine intermediate. rsc.org Subsequent intramolecular cyclization and dehydration lead to the final polyhydroquinoline product. rsc.org These mechanistic insights are crucial for developing greener and more efficient synthetic protocols. rsc.org

Advanced Synthetic Applications of 4 Amino 3,5 Dibromobenzaldehyde

Precursors for Complex Pharmaceutical Intermediates

While 4-Amino-3,5-dibromobenzaldehyde is a valuable synthetic reagent, it is crucial to distinguish it from its isomer, 2-Amino-3,5-dibromobenzaldehyde (B195418), which is more prominently documented as a direct precursor in the synthesis of certain well-known pharmaceutical agents. cartelinternational.comdarshanpharmachem.com

Ambroxol is a widely used mucolytic agent for treating respiratory conditions. The synthesis of Ambroxol hydrochloride extensively utilizes 2-Amino-3,5-dibromobenzaldehyde as a key intermediate. darshanpharmachem.comgoogle.com The process typically involves a condensation reaction between 2-Amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol (B47343). chemicalbook.comgoogle.com This reaction forms an imine, which is subsequently reduced to yield Ambroxol. google.com

One documented synthetic route involves reacting 2-Amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol in a methanol (B129727) solvent, followed by reduction with sodium borohydride (B1222165) to generate Ambroxol. google.com Another method describes a "one-pot" synthesis where the reactants are combined in 1,2-dichloroethane (B1671644) with sodium triacetoxyborohydride, achieving a high yield of 96.26%. chemicalbook.comgoogle.com

The starting material for this key precursor is often o-nitrobenzaldehyde, which is first reduced to o-aminobenzaldehyde and then brominated to produce 2-Amino-3,5-dibromobenzaldehyde. google.com

ReagentsConditionsProductYieldReference
2-Amino-3,5-dibromobenzaldehyde, trans-4-aminocyclohexanol, Sodium borohydrideMethanol solvent, condensation followed by reductionAmbroxolNot specified google.com
2-Amino-3,5-dibromobenzaldehyde, trans-4-aminocyclohexanol, Sodium triacetoxyborohydride, Lithium perchlorate1,2-dichloroethane, Room temperature, 1.5 hoursAmbroxol Hydrochloride96.26% chemicalbook.com
o-Nitrobenzaldehyde, Iron powder, Acetic acid, BromineReduction followed by bromination without intermediate isolation2-Amino-3,5-dibromobenzaldehyde>90% google.com

This table outlines the synthesis of Ambroxol precursors using the isomer 2-Amino-3,5-dibromobenzaldehyde.

Bromhexine is another important mucolytic agent, and its synthesis and metabolism are closely linked to 2-Amino-3,5-dibromobenzaldehyde. cartelinternational.comresearchgate.net This compound is not only a precursor for synthesizing Bromhexine but has also been identified as one of its oxidation products during electrochemical analysis. researchgate.net

The synthesis of Bromhexine hydrochloride can start from 2-Amino-3,5-dibromobenzaldehyde. google.comgoogle.com A common method involves the reduction of the aldehyde group to form 2-amino-3,5-dibromobenzyl alcohol. google.com This intermediate is then chlorinated, typically using thionyl chloride, and subsequently reacted with N-methylcyclohexylamine in an amination reaction to form Bromhexine, which is finally converted to its hydrochloride salt. google.comgoogle.com

StepReagentsIntermediate/ProductReference
1. Reduction2-Amino-3,5-dibromobenzaldehyde, Sodium borohydride (NaBH₄)2-amino-3,5-dibromobenzyl alcohol google.com
2. Chlorination2-amino-3,5-dibromobenzyl alcohol, Thionyl chloride (SOCl₂)2,4-dibromo-6-(chloromethyl)aniline google.com
3. Amination & Salification2,4-dibromo-6-(chloromethyl)aniline, N-methylcyclohexylamine, HCl in ethanol (B145695)Bromhexine hydrochloride google.comgoogle.com

This table outlines the synthesis of Bromhexine hydrochloride precursors using the isomer 2-Amino-3,5-dibromobenzaldehyde.

Building Blocks for Agrochemical Agents

The utility of halogenated aminobenzaldehydes extends to the agrochemical sector. ontosight.ai Specifically, 2-Amino-3,5-dibromobenzaldehyde is employed in the synthesis of agrochemical agents, particularly for pest control. scimplify.com Its structural relative, 3,5-Dibromobenzaldehyde (B114249), also serves as a starting material for various agrochemicals. guidechem.com The reactivity of the aldehyde and the presence of bromine atoms make these compounds versatile building blocks for creating complex molecules with potential biological activity relevant to agriculture. ontosight.aiguidechem.comavdpharma.com While direct examples for the 4-amino isomer are less common in the provided literature, its structural similarities suggest potential applications in this field.

Reagents in Materials Science

The unique electronic and structural properties of this compound and its relatives make them valuable in the field of materials science. ontosight.ai

This compound is a precursor for synthesizing dyes. ontosight.ai The arrangement of its functional groups—an electron-donating amino group and an electron-withdrawing aldehyde group on a brominated benzene (B151609) ring—forms a chromophoric system. This structure is responsible for the compound's ability to absorb and emit light, a fundamental property of dyes and pigments. ontosight.ai

Derivatives of similar compounds are also used for this purpose. For instance, hydrazones, which can be formed from the aldehyde group, are used as precursors for dyes due to their chromophoric properties. ontosight.ai The condensation of related compounds like 3,5-dibromobenzaldehyde with other molecules has been shown to produce novel fluorescent dyes. researchgate.net These dyes exhibit strong intramolecular charge-transfer characteristics, leading to applications in functional fluorescent materials. researchgate.net

While direct application of this compound in Organic Light-Emitting Diodes (OLEDs) is not extensively detailed, its structural analog, 3,5-Dibromobenzaldehyde, is a known building block for synthesizing blue fluorescent dyes used in OLEDs. chemicalbook.com The bromine atoms provide sites for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, which are essential for building the complex conjugated molecules required for OLED materials.

Furthermore, research has shown that 2-amino-3,5-dibromobenzaldehyde can be used to prepare dibenzo[b,j] ontosight.aiontosight.aiphenanthroline derivatives. researchgate.net Phenanthroline-based compounds are widely used as ligands and in organic electronics due to their excellent coordination and electron-transport properties. researchgate.net The synthesis of magnesium(II) porphyrazine, another class of optically active macrocycles, has also been achieved using 3,5-dibromobenzaldehyde, highlighting the role of these brominated aldehydes in creating advanced functional materials. researchgate.net

Synthesis of Novel Ligand Systems for Catalysis and Coordination Chemistry

This compound serves as a versatile precursor for the creation of sophisticated ligand systems, particularly Schiff base ligands, which are pivotal in coordination chemistry and catalysis. The presence of an aldehyde group allows for straightforward condensation reactions with primary amines, while the amino group and bromine substituents on the aromatic ring can be modified to fine-tune the electronic and steric properties of the resulting ligands.

A significant application is the synthesis of tetradentate Schiff base ligands. nih.govbiocrick.com These are typically formed through the reaction of this compound with various aliphatic diamines. nih.gov The reaction results in diimino tetradentate ligands that can coordinate with a range of metal ions. For instance, nickel(II) and oxovanadium(IV) complexes have been successfully synthesized using these ligands. nih.gov The characterization of these metal complexes is carried out using techniques such as ¹H NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy. nih.gov

The thermal stability of these metal complexes has also been a subject of study. nih.gov Thermogravimetric analysis helps in determining the stability and decomposition kinetics of the oxovanadium(IV) complexes, providing insights into their robustness for potential catalytic applications. nih.gov The structure of these ligands, often featuring a C=N (azomethine) bond, is confirmed by a characteristic band in the IR spectrum. researchgate.net This versatility makes this compound a valuable building block for designing ligands with specific coordination geometries and reactivities.

Ligand TypeReactantMetal IonApplication/Study
Tetradentate Schiff BaseAliphatic DiaminesNi(II), VO(IV)Coordination Chemistry, Thermal Stability Analysis nih.govbiocrick.com
Diimino Schiff Base4-substituted benzene-1,2-diamines-Synthesis of novel derivatives niscpr.res.inniscair.res.in
Chiral Schiff BaseChiral Amino Esters-Asymmetric Synthesis, HIV-protease docking researchgate.netjocpr.com

Precursors for Compounds Investigated in Biological Research

The unique structural features of this compound, including its reactive aldehyde group and halogenated aromatic ring, make it a valuable starting material for synthesizing molecules with potential therapeutic applications. ontosight.aiontosight.ai

Derivatives of this compound have been extensively explored for their potential as antimicrobial agents. Researchers have synthesized various classes of compounds and tested their efficacy against a spectrum of pathogens.

One major area of investigation involves the synthesis of chalcones and their corresponding quinoline (B57606) derivatives . amazonaws.com Chalcones are prepared via the condensation of this compound with different aromatic acetophenones. amazonaws.comonlinescientificresearch.com These chalcones can then be cyclized to form 6,8-dibromoquinolines. amazonaws.com Both series of compounds have been evaluated for their antimicrobial activity against Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (Aspergillus niger). amazonaws.com

Schiff base derivatives also form a significant group of antimicrobial candidates. Novel (E)-4,6-dibromo-N1-(4-substitutedbenzylidene)benzene-1,2-diamine derivatives were synthesized from 2-amino-3,5-dibromobenzaldehyde and screened against several bacterial strains. niscpr.res.inniscair.res.in One such compound demonstrated significant activity against Staphylococcus aureus. niscpr.res.inniscair.res.in The bromine substituents are often considered to enhance the biological efficacy of these molecules.

Additionally, isoxazole derivatives have been synthesized from chalcones derived from this compound. amazonaws.com These compounds were also tested against a panel of bacteria and fungi. amazonaws.com Metal complexes of ligands derived from this aldehyde, such as cis-dioxomolybdenum(VI) complexes of thiosemicarbazones, have shown antimicrobial activities with MIC values ranging from 62.5 to 500 µg/mL. mdpi.com

Derivative ClassSynthetic Precursor(s)Tested OrganismsNotable Findings
Chalcones & QuinolinesThis compound, Aromatic AcetophenonesB. subtilis, S. aureus, E. coli, P. aeruginosa, A. nigerBroad-spectrum antimicrobial activity evaluated. amazonaws.com
Schiff Bases2-Amino-3,5-dibromobenzaldehyde, 4-substituted benzene-1,2-diaminesS. aureus, B. subtilis, S. pyogenes, K. pneumoniae, E. coliCompound 6 showed significant activity against S. aureus. niscpr.res.inniscair.res.in
IsoxazolesChalcones, Hydroxylamine hydrochlorideS. aureus, B. subtilis, E. coli, P. aeruginosa, A. nigerEvaluated for antibacterial and antifungal properties. amazonaws.com
Molybdenum(VI) ComplexesThiosemicarbazonesC. albicans, E. coli, P. aeruginosa, S. aureusMIC values reported in the range of 62.5–500 µg/mL. mdpi.com

This compound is a precursor for various heterocyclic systems that have been investigated for their anticancer properties. ontosight.ai The synthesis of pyrimidine (B1678525) derivatives is a notable example. These compounds are prepared by reacting guanidine (B92328) hydrochloride with chalcones, which are themselves synthesized from this compound and substituted acetophenones. nih.gov The resulting 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amines have been evaluated for their biological activities. nih.gov

Furthermore, research into sulfapyridine (B1682706) derivatives has shown that incorporating the 4-amino group into a heterocyclic system can lead to cytotoxic activity against cancer cell lines. iaea.org Specifically, certain sulfapyridine derivatives have demonstrated cytotoxicity against the MCF-7 (breast carcinoma) and HELA (cervix carcinoma) cell lines. iaea.org Derivatives of 3,5-dibromobenzaldehyde have also been investigated for their potential to inhibit cancer cell growth. The design of novel benzothiazole-based 1,3,4-thiadiazole (B1197879) derivatives has also been pursued as a strategy for developing potential anticancer agents. nih.gov

Derivative ClassSynthetic ApproachTarget Cell LinesKey Findings
PyrimidinesCondensation of chalcones with guanidine hydrochlorideNot specifiedSynthesized and evaluated for biological activities. nih.gov
SulfapyridinesIncorporation of 4-amino group into heterocyclic systemsMCF-7 (breast), HELA (cervix)Derivatives showed cytotoxic activity. iaea.org
Benzothiazole-ThiadiazolesMulti-step synthesis involving thiadiazole derivativesHT-1376 (bladder), HT-29 (colorectal)Novel derivatives designed as potential anticancer agents. nih.gov

The structural framework of this compound has been utilized to synthesize molecules with potential antiviral activity. A key strategy involves creating chiral molecules designed to interact with specific viral targets.

Researchers have synthesized bidentate and tridentate chiral molecules by condensing this compound with chiral amino esters. ijpsr.com These molecules were then evaluated through molecular docking studies to assess their potential as inhibitors of the RNA-dependent RNA polymerase (RdRp) of the COVID-19 virus. ijpsr.com The results suggested that some of these compounds exhibited minimum binding energy when docked with the protein target, indicating potential inhibitory activity. ijpsr.com

In another study focused on HIV, Schiff bases were synthesized by reacting this compound with amino acid derivatives. jocpr.com These compounds were specifically designed to target the HIV-protease. Molecular docking studies were used to check the potency of these synthesized molecules, with the rationale that the chiral centers and various functional groups could lead to effective binding and inhibition of the viral enzyme. jocpr.com Additionally, other 4-aminoquinoline (B48711) derivatives have demonstrated potent inhibitory effects on SARS-CoV-2 replication in cell-based assays. accscience.com

Derivative ClassTarget VirusMethod of Action/Evaluation
Chiral Amino Ester DerivativesCOVID-19 (SARS-CoV-2)Molecular docking against RNA-dependent RNA polymerase (RdRp). ijpsr.com
Chiral Schiff BasesHIVMolecular docking against HIV-protease. jocpr.com
4-AminoquinolinesSARS-CoV-2Inhibition of viral replication in cell lines. accscience.com

Derivatives originating from this compound have been shown to possess enzyme inhibitory capabilities. This activity is crucial for the development of drugs targeting various diseases.

One study involved the condensation of 2-amino-3,5-dibromobenzaldehyde with thiosemicarbazide (B42300) or semicarbazide (B1199961) to yield target compounds that were evaluated as inhibitors of acetylcholinesterase (AChE). researchgate.net AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. The synthesized compounds were found to be weak, mixed-type inhibitors of Electrophorus electricus acetylcholinesterase (EeAChE), with IC₅₀ values of 10.30 µM and 8.66 µM, respectively. researchgate.net

The general principle that derivatives of this aldehyde can act as enzyme inhibitors suggests a broader potential for this compound class in medicinal chemistry. Strategic modifications, such as introducing different functional groups, can be used to design more potent and selective inhibitors for various enzymatic targets.

DerivativeTarget EnzymeInhibitory Activity (IC₅₀)
Semicarbazone from 2-amino-3,5-dibromobenzaldehydeElectrophorus electricus Acetylcholinesterase (EeAChE)8.66 µM researchgate.net
Thiosemicarbazone from 2-amino-3,5-dibromobenzaldehydeElectrophorus electricus Acetylcholinesterase (EeAChE)10.30 µM researchgate.net

Role in the Synthesis of Chiral Molecules

This compound is a key starting material for the synthesis of complex chiral molecules, which are of great interest in asymmetric catalysis and medicinal chemistry. The aldehyde functional group provides a convenient handle for introducing chirality through reactions with chiral amines or amino acids.

A common method involves the synthesis of chiral Schiff bases by reacting this compound with chiral amino acid esters, such as valine methyl ester hydrochloride or phenylalanine ethyl ester hydrochloride. researchgate.netjocpr.com This reaction forms an imine (C=N) bond, linking the chiral center of the amino acid to the dibrominated aromatic ring. researchgate.net

These chiral imine intermediates can be further modified. For instance, the C=N bond can be specifically reduced using reagents like tetrabutylammonium (B224687) borohydride to yield a more stable chiral secondary amine. researchgate.netjocpr.com Subsequently, the ester group can be reduced to an alcohol using lithium borohydride or lithium aluminium hydride, creating a tridentate chiral ligand. researchgate.netjocpr.com These synthesized chiral molecules have been evaluated for their potential in biological applications, such as their potency against HIV-protease, and for their use in asymmetric catalysis. researchgate.netresearchgate.net

Chiral PrecursorReactionResulting Chiral MoleculeApplication
Valine methyl ester hydrochlorideSchiff base formation, reduction of imine and esterChiral bidentate/tridentate ligandSynthesis of ligands for biological evaluation. researchgate.netjocpr.com
Phenylalanine ethyl ester hydrochlorideSchiff base formation, reduction of imine and esterChiral bidentate/tridentate ligandSynthesis of ligands for biological evaluation. jocpr.comijpsr.com
(1R,2R)-(-)-1,2-DiaminocyclohexaneSchiff base formationChiral Schiff base ligandAsymmetric catalysis. researchgate.net

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for 4-Amino-3,5-dibromobenzaldehyde

The synthesis of this compound is a critical area for development, with a focus on improving efficiency, purity, and environmental footprint. Traditional methods have often been hampered by issues such as the generation of significant waste, for instance, the iron mud produced from using iron powder in reduction reactions. google.com

Future research will likely concentrate on catalytic systems and process optimization. A key direction is the refinement of catalytic hydrogenation for the initial reduction step, moving away from stoichiometric reagents. For example, a patented method employs a 5% palladium-charcoal catalyst for the hydrogenation of o-nitrobenzaldehyde, which is a cleaner alternative. google.com This is followed by a bromination step using hydrogen peroxide and hydrobromic acid, a process which yields high-purity product (over 99.9%) and has water as its primary byproduct. google.com

Further innovations may involve flow chemistry setups for better control over reaction conditions and improved safety. Another promising avenue is the development of one-pot syntheses that proceed from the starting material to the final product without isolating the potentially unstable o-aminobenzaldehyde intermediate. google.com A recent patent highlights a method using sodium sulfide (B99878) for the reduction of o-nitrobenzaldehyde, followed by bromination in a biphasic system, which reportedly enhances both yield and purity. google.com

ParameterTraditional Method (e.g., Iron Reduction)Modern Catalytic Method
Reducing Agent Iron PowderH₂ with Pd/C catalyst
Brominating Agent Bromine / N-BromosuccinimideH₂O₂ / HBr
Key Byproduct Iron MudWater
Reported Purity Lower, requires extensive purification>99.9% google.com
Environmental Impact HighLow

This table provides a comparative overview of traditional versus modern synthetic approaches for this compound.

Expansion of Derivatization Chemistry for New Functional Materials and Complex Molecular Architectures

This compound is a versatile building block, and its derivatization chemistry is a fertile ground for future research. ontosight.ai Its role as a key intermediate in the synthesis of the mucolytic drug Ambroxol hydrochloride is well-established, typically involving a condensation reaction with trans-4-aminocyclohexanol (B47343) followed by reduction. google.comacs.org

Future explorations will expand its use in creating a wider array of functional molecules. Research into its condensation with various amino acid esters to form Schiff bases, which can be subsequently reduced to chiral ligands, opens pathways to new catalysts and asymmetric synthesis. ijpsr.comjocpr.com Another area of interest is the synthesis of chalcone (B49325) derivatives by reacting this compound with different acetophenones. amazonaws.com These chalcones can be further transformed into complex heterocyclic systems like quinolines, which are known for their diverse biological activities. amazonaws.com

The molecule's reactive sites also allow for the construction of polycyclic structures. For instance, condensation with dimedone can yield a tricyclic core, which can be further functionalized with groups like thiosemicarbazide (B42300) to create compounds with potential applications in medicinal chemistry. researchgate.net The expansion of this derivatization chemistry is expected to yield novel materials for electronics, as well as new candidates for drug discovery.

Derivative ClassSynthetic PrecursorsPotential Applications
Ambroxol trans-4-AminocyclohexanolPharmaceuticals (Mucolytic Agent) google.comacs.org
Schiff Bases Amino Acid EstersChiral Ligands, Asymmetric Catalysis ijpsr.comjocpr.com
Chalcones Substituted AcetophenonesPrecursors for Heterocycles, Bioactive Molecules amazonaws.com
Quinolines Chalcone DerivativesMedicinal Chemistry amazonaws.com
Tricyclic Cores Dimedone, SemicarbazidesMedicinal Chemistry researchgate.net

This interactive table showcases the diverse classes of derivatives synthesized from this compound and their potential applications.

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry offers powerful tools to accelerate research and development involving this compound and its derivatives. Future work in this area will focus on creating more accurate predictive models to guide synthetic efforts.

Advanced computational techniques, such as Density Functional Theory (DFT), can be used to model the electronic properties and reactivity of the molecule, providing insights into reaction mechanisms and helping to design more efficient synthetic routes. Molecular docking studies are already being used to screen derivatives for their potential as therapeutic agents. ijpsr.comjocpr.com For example, derivatives have been docked against targets like the RNA-dependent RNA polymerase of SARS-CoV-2 and HIV protease to predict their binding affinity and inhibitory potential. ijpsr.comjocpr.com

The development of sophisticated Quantitative Structure-Activity Relationship (QSAR) models will be crucial. researchgate.net By correlating the structural features of a series of derivatives with their measured biological activity, 3D-QSAR models can predict the potency of new, unsynthesized compounds. This rational design approach, combined with computational filters for druglikeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, will streamline the discovery of new functional materials and drug candidates, saving significant time and resources. ijpsr.com

Integration of this compound in Green Chemistry Approaches

The principles of green chemistry are increasingly important in chemical synthesis, and future research on this compound will undoubtedly incorporate these principles. The primary goal is to develop synthetic pathways that are safer, more sustainable, and produce less waste.

A major step forward has been the move away from stoichiometric reducing agents like iron powder to cleaner catalytic hydrogenation methods, which significantly reduces inorganic waste. google.comgoogle.com The use of hydrogen peroxide as an oxidant in the bromination step is another key green improvement, as its only byproduct is water. google.comgoogle.com

Future research will likely focus on several key areas of green chemistry. This includes the use of environmentally benign solvents or even solvent-free reaction conditions. The development of recyclable catalysts for both the reduction and bromination steps would further enhance the sustainability of the process. Optimizing reaction conditions to maximize atom economy—the efficiency with which atoms from the reactants are incorporated into the final product—will also be a priority. By integrating these green chemistry approaches, the production of this compound can become more economically viable and environmentally responsible.

Q & A

Basic: What are the recommended synthetic routes for 4-Amino-3,5-dibromobenzaldehyde, and how can reaction conditions be optimized for higher yield?

Answer:
A common method involves bromination of methyl-o-aminobenzoate followed by oxidation. For example, methyl-o-aminobenzoate is treated with K₃Fe(CN)₆ under controlled bromination conditions to introduce bromine atoms at the 3 and 5 positions. Subsequent hydrolysis and oxidation yield the aldehyde group. Key optimizations include:

  • Temperature control : Maintain 0–5°C during bromination to minimize side reactions.
  • Catalyst use : Acidic conditions (e.g., glacial acetic acid) enhance reaction efficiency.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
    Yield improvements (up to 85%) are achievable by adjusting stoichiometry and reaction time .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : A singlet at δ 9.8–10.2 ppm (aldehyde proton), absence of aromatic protons due to symmetry (Br and NH₂ substituents at 3,5 positions) .
    • ¹³C NMR : Peaks at ~190 ppm (aldehyde carbon), 150–160 ppm (C-Br), and ~110 ppm (C-NH₂).
  • IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch of aldehyde), ~3400 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z 293 (C₇H₅Br₂NO) with isotopic patterns confirming Br atoms .

Advanced: How can computational chemistry methods like DFT be applied to predict the reactivity or electronic properties of this compound?

Answer:
Density Functional Theory (DFT) can model:

  • Electrophilic Reactivity : Calculate Fukui indices to identify nucleophilic sites (e.g., NH₂ group) for substitution reactions.
  • Electronic Structure : HOMO-LUMO gaps (~4.5 eV) predict charge transfer behavior, relevant for designing optoelectronic materials .
  • Solvent Effects : Simulate solvation models (e.g., PCM) to optimize reaction conditions for synthesis or catalytic applications.
    Validation via experimental UV-Vis or cyclic voltammetry data ensures accuracy .

Advanced: What strategies can resolve contradictions in reported synthetic yields or byproduct formation when preparing this compound?

Answer:
Discrepancies in yields (50–85%) often arise from:

  • Reagent Purity : Use freshly distilled brominating agents to avoid incomplete reactions.
  • Byproduct Identification : LC-MS or GC-MS can detect halogenated side products (e.g., over-brominated derivatives).
  • Reaction Monitoring : In-situ FTIR tracks aldehyde formation and intermediate stability.
    Adjusting the molar ratio of K₃Fe(CN)₆ to substrate (1.2:1) reduces over-bromination .

Advanced: What are the environmental degradation pathways of this compound, and how can its metabolites be analyzed in soil studies?

Answer:
As a metabolite of herbicides (e.g., fluroxypyr-MHE), degradation occurs via:

  • Microbial Action : Soil bacteria hydrolyze the aldehyde group to carboxylic acid derivatives.
  • Photolysis : UV exposure cleaves C-Br bonds, forming dehalogenated intermediates.
    Analytical methods:
  • ¹⁴C-Labeling : Track degradation products in soil extracts using radiometric detection.
  • HPLC-MS/MS : Quantify metabolites like 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine with LOQ < 0.1 ppm .

Advanced: How can this compound be utilized in designing Schiff base complexes, and what are their applications in catalysis or material science?

Answer:
The aldehyde group reacts with amines to form Schiff bases, which coordinate with metals (e.g., Cu²⁺, Ni²⁺):

  • Synthesis : Reflux equimolar aldehyde and diamine in ethanol with acetic acid catalyst.
  • Applications :
    • Catalysis : Cu-Schiff complexes show activity in oxidation reactions (e.g., cyclohexane to adipic acid).
    • Material Science : Ni complexes exhibit semiconducting properties (bandgap ~2.8 eV) for photovoltaic applications .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
  • First Aid :
    • Skin contact: Wash with soap/water for 15 minutes.
    • Eye exposure: Flush with water for 10–15 minutes and consult an ophthalmologist .
  • Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers.

Advanced: What are the challenges in scaling up the synthesis of this compound for pilot-scale studies, and how can they be mitigated?

Answer:

  • Heat Management : Exothermic bromination requires jacketed reactors with cooling systems.
  • Mixing Efficiency : Use high-shear mixers to ensure uniform reagent distribution.
  • Purification : Continuous flow chromatography reduces solvent use and improves yield consistency.
    Process Analytical Technology (PAT) tools (e.g., inline NMR) enable real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.